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Compound of Interest

Compound Name:
1-(Toluene-4-sulfonyl)-piperidine-

3-carboxylic acid

Cat. No.: B188211 Get Quote

An In-depth Technical Guide: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)-
piperidine-3-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. The

document elucidates its formal IUPAC nomenclature, structural features, and essential

physicochemical properties. A central focus is placed on its synthetic pathway, offering a

detailed, step-by-step protocol grounded in established chemical principles, explaining the

causality behind procedural choices. The guide further explores the compound's primary

application as a functionalized derivative of nipecotic acid, a known GABA uptake inhibitor. Its

strategic importance lies in its role as a key intermediate for developing novel modulators of the

GABAergic system, which are critical for advancing treatments for neurological disorders. This

whitepaper serves as a technical resource for researchers engaged in the synthesis and

application of advanced heterocyclic scaffolds in drug discovery.

Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Synonyms
The formal IUPAC name for the compound is 1-[(4-methylphenyl)sulfonyl]piperidine-3-

carboxylic acid.
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However, it is widely known and cataloged by the semi-systematic name 1-(Toluene-4-
sulfonyl)-piperidine-3-carboxylic acid.[1][2][3] Given that piperidine-3-carboxylic acid is

trivially named nipecotic acid, a common synonym used in medicinal chemistry literature is N-

Tosyl-nipecotic acid.

The structure features a piperidine ring, a saturated six-membered heterocycle containing

nitrogen. The numbering of the ring begins at the heteroatom (Nitrogen = 1). The key

substituents are:

A tosyl (Ts) group attached to the nitrogen at position 1. The tosyl group is a p-

toluenesulfonyl group, derived from p-toluenesulfonic acid.[4]

A carboxylic acid group at position 3.

Structural Analysis
The molecule's utility in drug design stems from the distinct properties of its three components:

Piperidine Scaffold: A common motif in CNS-active drugs, providing a defined three-

dimensional structure.

Carboxylic Acid: A key functional handle for derivatization, enabling the formation of esters,

amides, and other functionalities to modulate pharmacological properties.

N-Tosyl Group: This group serves a dual purpose. It acts as a stable protecting group for the

secondary amine, preventing unwanted N-alkylation or N-acylation reactions.[4] More

importantly, its significant lipophilicity and electron-withdrawing nature are critical for

modifying the overall pharmacokinetic and pharmacodynamic profile of the final molecule,

often enhancing membrane permeability and receptor binding affinity.

Physicochemical Data
The fundamental properties of the compound are summarized below for reference in

experimental design.
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Property Value Source

CAS Number 5134-62-3 [1][2]

Molecular Formula C₁₃H₁₇NO₄S [1]

Molecular Weight 283.34 g/mol [1]

Appearance
Typically a white to off-white

solid

Solubility
Soluble in methanol, DMSO,

and basic aqueous solutions

The Scientific Rationale: A Scaffold for GABA
Transporter (GAT) Inhibitors
The primary interest in 1-(Tosyl)-piperidine-3-carboxylic acid stems from its structural

relationship to nipecotic acid. Nipecotic acid is a well-established inhibitor of γ-aminobutyric

acid (GABA) transporters (GATs).[5][6]

The GABAergic System: GABA is the principal inhibitory neurotransmitter in the mammalian

central nervous system. Its action is terminated by its reuptake from the synaptic cleft via

GATs.

Therapeutic Potential: Inhibiting these transporters increases the synaptic concentration of

GABA, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for

treating neurological conditions such as epilepsy and anxiety.[7]

Role of N-Substitution: While nipecotic acid is a potent inhibitor, its therapeutic use is limited

by poor blood-brain barrier penetration. Medicinal chemistry efforts focus on attaching large,

lipophilic groups to the piperidine nitrogen to improve CNS availability and modulate subtype

selectivity among the different GATs (mGAT1-4).[7][8][9] The tosyl group is an archetypal

example of such a lipophilic N-substituent, making N-Tosyl-nipecotic acid a foundational

platform for synthesizing more complex and potent GAT inhibitors.[8][9]

Synthesis and Characterization
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The synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a standard

sulfonamide formation reaction. The protocol below is a self-validating system, incorporating in-

process controls and explaining the rationale behind each step.

Synthetic Workflow Diagram

Starting Materials Reaction Conditions

Piperidine-3-carboxylic Acid
(Nipecotic Acid)

1-(Toluene-4-sulfonyl)-
piperidine-3-carboxylic acid

p-Toluenesulfonyl Chloride
(TsCl)

Base
(e.g., Pyridine or Et3N)

 HCl Scavenger

Solvent
(e.g., Dichloromethane)

Temperature
(0°C to RT) General synthesis scheme.

Click to download full resolution via product page

Caption: General synthesis scheme for N-tosylation of nipecotic acid.

Detailed Synthetic Protocol
This protocol describes the tosylation of piperidine-3-carboxylic acid.

Materials:

Piperidine-3-carboxylic acid (1.0 eq.)

p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)

Triethylamine (Et₃N, 2.2 eq.) or Pyridine (as solvent and base)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-

3-carboxylic acid (1.0 eq.).

Dissolution: Add anhydrous DCM to the flask. If solubility is poor, using the ethyl ester of

nipecotic acid is a common alternative, followed by a final hydrolysis step. For this protocol,

we proceed with the free acid, which may form a slurry.

Base Addition: Add triethylamine (2.2 eq.).

Causality: The reaction of TsCl with the amine generates one equivalent of HCl.[10]

Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger,

neutralizing the HCl to form triethylammonium chloride and driving the reaction to

completion. Two equivalents are used to neutralize both the generated HCl and the

carboxylic acid proton, ensuring the piperidine nitrogen remains sufficiently nucleophilic.

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

Causality: The reaction is exothermic. Cooling prevents potential side reactions and

ensures controlled formation of the desired product. Uncontrolled temperature increases

can lead to the formation of chlorinated byproducts, a known issue in tosylation reactions.

[10]

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of

anhydrous DCM and add it dropwise to the cooled slurry over 15-20 minutes using an

addition funnel.

Causality: A slight excess of TsCl ensures full conversion of the starting material. Dropwise

addition maintains a low concentration of the reactive electrophile, further controlling the

reaction rate and temperature.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-18 hours.

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A suitable eluent system

would be DCM:Methanol (e.g., 9:1). The product should have a higher Rf value than the

highly polar starting amino acid. The reaction is complete when the starting material spot is

no longer visible.

Workup - Quenching: Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any

unreacted triethylamine and to protonate the carboxylate.

Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM and wash

the organic layer sequentially with:

1 M HCl (to remove all traces of triethylamine).

Water.

Brine (to break any emulsions and begin the drying process).

Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the

drying agent and wash the solid with a small amount of fresh DCM.

Concentration: Combine the organic filtrates and concentrate the solution under reduced

pressure using a rotary evaporator to yield the crude product.

Purification: The crude solid can be purified by recrystallization (e.g., from ethyl

acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-
(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid.

Applications in Drug Development Workflow
The title compound is rarely the final drug product; it is a strategic intermediate. The following

workflow illustrates its use in creating advanced drug candidates.
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Chemical Derivatization

1-(Tosyl)piperidine-3-carboxylic acid
(Building Block)

Step 1: Carboxylic Acid Activation
(e.g., SOCl₂ or EDC/HOBt)

 Functional Handle

Step 2: Amide Coupling
(with a selected lipophilic amine, R-NH₂)

 Reactive Intermediate

Advanced GAT Inhibitor Candidate
(Target Molecule)

 Final Structure Assembly

Workflow for drug candidate synthesis.

Click to download full resolution via product page

Caption: Workflow from the core scaffold to a potential drug candidate.

This two-step process—activating the carboxylic acid and then coupling it with a diverse range

of amines—allows for the rapid generation of a library of compounds. This library can then be

screened to identify molecules with optimal potency, selectivity, and pharmacokinetic

properties. The synthesis of various nipecotic acid derivatives for evaluation as GAT inhibitors

has been extensively reported, highlighting the importance of this synthetic strategy.[5][6][8]

Conclusion
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a high-value synthetic intermediate

whose importance is intrinsically linked to the quest for novel CNS therapeutics. Its

straightforward synthesis, combined with the strategic placement of a modifiable carboxylic

acid and a lipophilic N-tosyl group on the nipecotic acid scaffold, makes it an indispensable tool

for medicinal chemists. This guide has provided the foundational knowledge, from
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nomenclature to a detailed, rationale-driven synthetic protocol, to empower researchers in

leveraging this versatile molecule for the development of next-generation GABAergic

modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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